

Dihydrocapsaicin-d3 chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dihydrocapsaicin-d3*

Cat. No.: *B602588*

[Get Quote](#)

An In-depth Technical Guide on the Core Chemical Properties of **Dihydrocapsaicin-d3**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocapsaicin, a significant capsaicinoid found in chili peppers, is a saturated analog of capsaicin and contributes substantially to their pungency.^[1] Like capsaicin, it is a selective agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1), a channel involved in pain and heat sensation.^{[2][3]} This property has led to its investigation in various pharmaceutical applications, including as a topical analgesic.^[4] **Dihydrocapsaicin-d3** is the deuterated form of dihydrocapsaicin, where three hydrogen atoms on the methoxy group of the benzene ring are replaced with deuterium.^[5] This isotopic labeling makes it an invaluable tool in analytical and metabolic studies, serving as an internal standard for accurate quantification of dihydrocapsaicin in complex biological matrices. This guide provides a comprehensive overview of the chemical properties, synthesis, stability, and analytical methodologies related to **Dihydrocapsaicin-d3** and its non-deuterated counterpart.

Chemical and Physical Properties

Dihydrocapsaicin is a lipophilic, colorless, and odorless compound that can appear crystalline or waxy. The introduction of three deuterium atoms in **Dihydrocapsaicin-d3** results in a mass shift of approximately +3 Da, a critical feature for its use in mass spectrometry-based assays.

General and Physical Properties

The fundamental identifiers and physical characteristics of Dihydrocapsaicin and its deuterated analog are summarized below.

Property	Dihydrocapsaicin	Dihydrocapsaicin-d3
IUPAC Name	N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnonanamide	N-[(4-hydroxy-3-methoxy-d3-phenyl)methyl]-8-methylnonanamide
Synonyms	6,7-Dihydrocapsaicin, 8-Methyl-N-vanillylnonanamide, DHC	8-Methyl-N-vanillylnonanamide-d3, 6,7-Dihydrocapsaicin-d3
CAS Number	19408-84-5	1330261-21-6
Molecular Formula	C ₁₈ H ₂₉ NO ₃	C ₁₈ H ₂₆ D ₃ NO ₃
Molecular Weight	~307.43 g/mol	~310.45 g/mol
Appearance	White to off-white solid; Crystalline to waxy compound	Not specified, assumed similar to Dihydrocapsaicin
Melting Point	62-65.8 °C	Not specified
Boiling Point (est.)	497-498 °C at 760 mm Hg	Not specified

Solubility Data

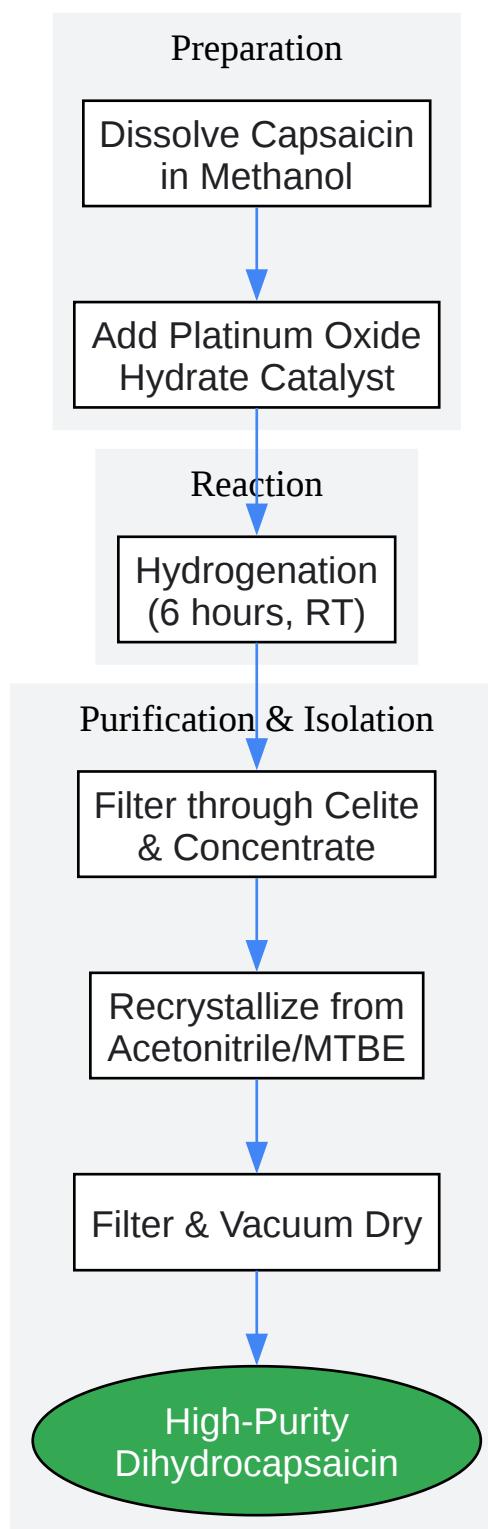
Dihydrocapsaicin exhibits poor solubility in water but is readily soluble in various organic solvents.

Solvent	Solubility (Dihydrocapsaicin)
Water (est.)	2.811 mg/L at 25 °C
PBS (pH 7.2)	0.1 mg/mL
Dimethylformamide (DMF)	100 mg/mL
Dimethyl sulfoxide (DMSO)	33 mg/mL
Ethanol	100 mg/mL

Spectroscopic and Chromatographic Data

Spectroscopic data is crucial for the identification and characterization of Dihydrocapsaicin.

Data Type	Dihydrocapsaicin Information
UV Absorbance Max (λ max)	230, 281 nm
Mass Spectrometry	Electron ionization spectra are available in the NIST WebBook. Key fragments in MS-MS analysis include m/z 137.06 and 122.0364.
^{13}C NMR	Spectral data is available on PubChem.
Kovats Retention Index	2607.1 - 2616.1 (Semi-standard non-polar)


Experimental Protocols

Synthesis of Dihydrocapsaicin

Multiple pathways for the synthesis of dihydrocapsaicin have been reported. A common laboratory method involves the condensation of vanillylamine with 8-methylnonanoic acid. An alternative approach involves the catalytic hydrogenation of capsaicin.

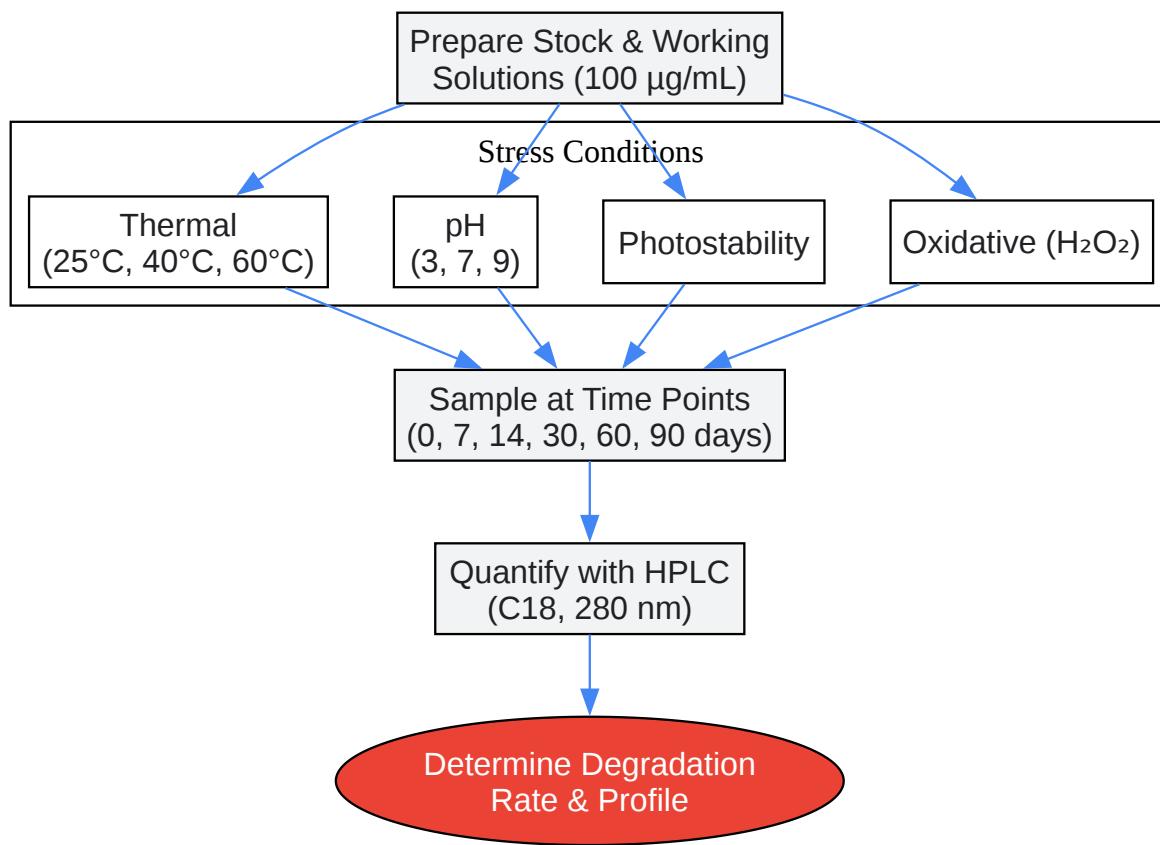
Method 1: Hydrogenation of Natural Capsaicin

- **Dissolution:** Dissolve 8 g of natural capsaicin (purity $\geq 95\%$) in 120 ml of methanol and stir at room temperature for 1 hour.
- **Catalysis:** Add 400 mg of platinum oxide hydrate to the solution.
- **Hydrogenation:** Subject the mixture to hydrogenation at room temperature for 6 hours.
- **Purification:** Filter the reaction mixture through celite and concentrate the filtrate.
- **Crystallization:** Dissolve the product in a mixture of 300 ml acetonitrile and 100 ml methyl tert-butyl ether at 55°C. Allow the solution to stand and crystallize at -10°C.
- **Isolation:** Separate the precipitated crystals by filtration. Press the filter cake and dry it under vacuum for 3 hours at 50°C to yield high-purity dihydrocapsaicin.

[Click to download full resolution via product page](#)

Fig. 1: Workflow for Dihydrocapsaicin Synthesis via Hydrogenation.

Method 2: Synthesis from Lignocellulosic Platform Chemicals A greener synthesis route utilizes renewable biomass sources.


- Condensation: Furfural (from hemicellulose) and methyl isopropyl ketone (from cellulose) are condensed under alkaline conditions (pH 9-14).
- Ring Opening: The resulting product undergoes ring-opening in an acidic environment to yield 4,7-diketone-8-methylnonanoic acid.
- Hydrodeoxygenation: This intermediate is treated with hydrogen and a hydrogenation catalyst to produce 8-methylnonanoic acid.
- Amide Formation: The 8-methylnonanoic acid is reacted with vanillylamine (derivable from lignin) to form dihydrocapsaicin.

Stability Testing Protocol

The stability of dihydrocapsaicin is critical for its use in commercial products. Studies show that its concentration can decrease over time, with degradation rates influenced by temperature and storage conditions. A typical stability study involves HPLC analysis.

- Stock Solution Preparation: Prepare a 1 mg/mL stock solution of dihydrocapsaicin in methanol.
- Working Sample Preparation: Dilute the stock solution to 100 µg/mL using appropriate buffers for pH stability testing (e.g., pH 3, 7, 9), hydrogen peroxide for oxidative stability, or methanol for thermal and photostability.
- Storage Conditions:
 - Thermal: Store samples at various temperatures (e.g., 25°C, 40°C, 60°C).
 - pH: Store buffered samples at 25°C, protected from light.
 - Photostability: Expose samples to controlled light in a photostability chamber.
 - Oxidative: Store samples with hydrogen peroxide at 25°C, protected from light.

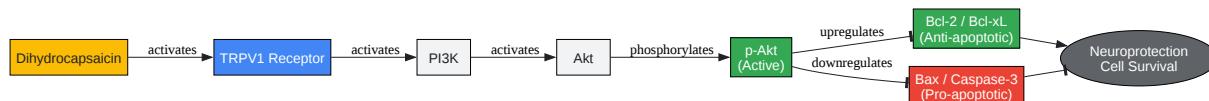
- Sampling: Analyze samples at predetermined time points (e.g., 0, 7, 14, 30, 60, 90 days).
- HPLC Analysis: Quantify the remaining dihydrocapsaicin using a C18 column with a UV detector set to 280 nm. A common mobile phase is an isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

[Click to download full resolution via product page](#)

Fig. 2: Experimental Workflow for Dihydrocapsaicin Stability Testing.

Storage and Handling

Proper storage is essential to maintain the integrity of dihydrocapsaicin.


- Temperature: Store at 4°C for long-term stability.
- Environment: Keep in a cool, dry, well-ventilated area in securely sealed original containers.

- Precautions: Store away from incompatible materials and foodstuffs. Protect containers from physical damage.

Biological Activity and Signaling

Dihydrocapsaicin is a potent agonist of the TRPV1 receptor. Its interaction with this channel is the basis for its pungency and analgesic properties. Activation of TRPV1 by dihydrocapsaicin has been shown to modulate downstream signaling pathways, such as the PI3K/Akt pathway, which is implicated in neuroprotection.

- TRPV1 Agonism: Binds to and activates the TRPV1 ion channel.
- Neuroprotection: In models of ischemic stroke, dihydrocapsaicin enhances hypothermia-induced neuroprotection by increasing the phosphorylation of Akt (p-Akt) and regulating the expression of apoptosis-related proteins like Bcl-2, Bax, and Caspase-3.
- Antimicrobial Activity: Shows activity against various bacteria and fungi, including *E. faecalis*, *S. aureus*, and *C. albicans*.
- Antioxidant Properties: Dihydrocapsaicin is capable of scavenging free radicals.

[Click to download full resolution via product page](#)

Fig. 3: Dihydrocapsaicin-Mediated PI3K/Akt Signaling Pathway.

Analytical Applications of Dihydrocapsaicin-d3

The primary application of **Dihydrocapsaicin-d3** is as an internal standard for quantitative analysis. In techniques like liquid chromatography-mass spectrometry (LC-MS), a known amount of the deuterated standard is added to a sample. Because **Dihydrocapsaicin-d3** is chemically identical to the native compound, it co-elutes and experiences similar ionization

effects. However, the mass spectrometer can distinguish it from the non-deuterated analyte due to its +3 Da mass difference. This allows for highly accurate quantification by correcting for sample loss during preparation and variations in instrument response.

Key applications include:

- Pharmacokinetic studies to determine absorption, distribution, metabolism, and excretion (ADME) rates.
- Quantification in food products, such as chili peppers and sauces.
- Bioavailability studies.
- Forensic and clinical toxicology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dihydrocapsaicin - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dihydrocapsaicin | 19408-84-5 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Dihydrocapsaicin-d3 chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b602588#dihydrocapsaicin-d3-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com